(r)-2-Amino-2-(3-nitro-5-(trifluoromethyl)phenyl)ethan-1-ol
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Overview
Description
®-2-Amino-2-(3-nitro-5-(trifluoromethyl)phenyl)ethan-1-ol is a chiral compound with significant interest in various fields of scientific research. This compound features an amino group, a nitro group, and a trifluoromethyl group attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(3-nitro-5-(trifluoromethyl)phenyl)ethan-1-ol typically involves the following steps:
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Amination: The amino group is introduced through reductive amination or other amination techniques.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-2-Amino-2-(3-nitro-5-(trifluoromethyl)phenyl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its trifluoromethyl group can enhance the bioavailability and metabolic stability of pharmaceutical compounds.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. The presence of the trifluoromethyl group can improve the pharmacokinetic properties of drug candidates.
Industry
In the industrial sector, this compound is used in the development of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties make it suitable for various applications.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(3-nitro-5-(trifluoromethyl)phenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitro and trifluoromethyl groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(3-nitrophenyl)ethanol: Lacks the trifluoromethyl group, resulting in different chemical properties.
2-Amino-2-(3-trifluoromethylphenyl)ethanol: Lacks the nitro group, affecting its reactivity and applications.
2-Amino-2-(3-nitro-5-methylphenyl)ethanol: The methyl group replaces the trifluoromethyl group, altering its chemical behavior.
Uniqueness
The presence of both the nitro and trifluoromethyl groups in ®-2-Amino-2-(3-nitro-5-(trifluoromethyl)phenyl)ethan-1-ol makes it unique
Properties
Molecular Formula |
C9H9F3N2O3 |
---|---|
Molecular Weight |
250.17 g/mol |
IUPAC Name |
(2R)-2-amino-2-[3-nitro-5-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H9F3N2O3/c10-9(11,12)6-1-5(8(13)4-15)2-7(3-6)14(16)17/h1-3,8,15H,4,13H2/t8-/m0/s1 |
InChI Key |
HIBQVSCCGHUXBL-QMMMGPOBSA-N |
Isomeric SMILES |
C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])[C@H](CO)N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])C(CO)N |
Origin of Product |
United States |
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